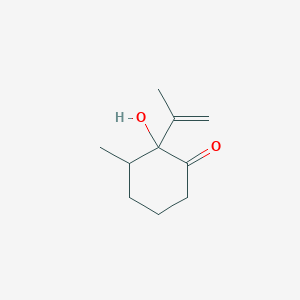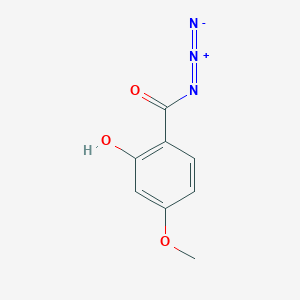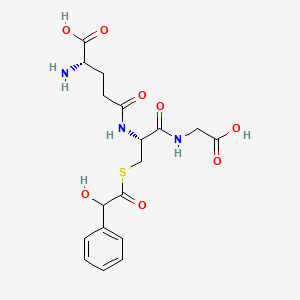
S-Mandelylglutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Mandelylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is formed through the conjugation of glutathione with mandelic acid, a type of alpha-hydroxy acid. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
S-Mandelylglutathione can be synthesized through enzymatic reactions involving the enzyme glyoxalase I. The synthesis typically involves the reaction of phenylglyoxal with reduced glutathione. The reaction is carried out in an aqueous medium, and the product is purified using ion exchange chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route described above can be scaled up for industrial purposes. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
S-Mandelylglutathione undergoes various chemical reactions, including:
Oxidation: The thiol group in glutathione can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The hydroxyl group in the mandelic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of glutathione disulfide.
Reduction: Regeneration of the thiol form of glutathione.
Substitution: Formation of various substituted mandelylglutathione derivatives.
Aplicaciones Científicas De Investigación
S-Mandelylglutathione has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of glutathione derivatives.
Biology: Investigated for its role in cellular detoxification processes.
Medicine: Explored for its potential antioxidant and anti-inflammatory properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of S-Mandelylglutathione involves its interaction with cellular thiol-disulfide exchange systems. The compound can modulate the redox state of cells by participating in oxidation-reduction reactions. It targets various molecular pathways involved in oxidative stress and detoxification processes .
Comparación Con Compuestos Similares
Similar Compounds
S-Lactoylglutathione: Formed from methylglyoxal and glutathione.
S-Glycolylglutathione: Formed from glyoxal and glutathione.
S-Glyceroylglutathione: Formed from hydroxypyruvaldehyde and glutathione.
Uniqueness
S-Mandelylglutathione is unique due to the presence of the mandelic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying specific biochemical pathways and developing targeted therapeutic agents.
Propiedades
Número CAS |
50409-83-1 |
|---|---|
Fórmula molecular |
C18H23N3O8S |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxy-2-phenylacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H23N3O8S/c19-11(17(27)28)6-7-13(22)21-12(16(26)20-8-14(23)24)9-30-18(29)15(25)10-4-2-1-3-5-10/h1-5,11-12,15,25H,6-9,19H2,(H,20,26)(H,21,22)(H,23,24)(H,27,28)/t11-,12-,15?/m0/s1 |
Clave InChI |
YUKXYNWSJMQEBV-GYZKLXCISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


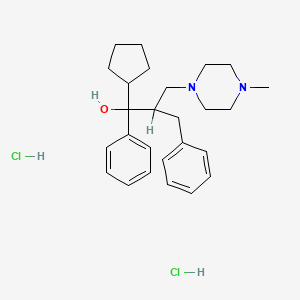
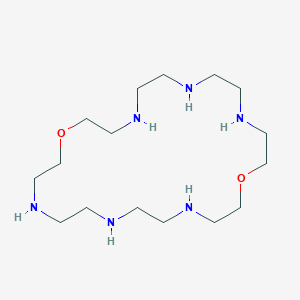
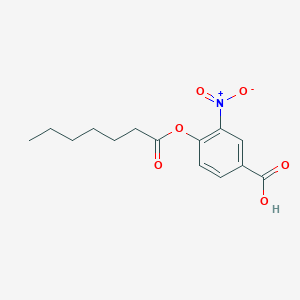
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)

![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)

![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)
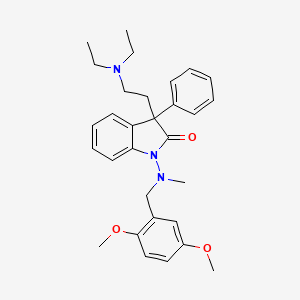
![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
![[5-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14651597.png)
